REACTION_CXSMILES
|
[CH:1]1[C:2]2[N:3]([CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1.Cl.[CH2:11]=[O:12].[OH-].[Na+]>O>[CH:1]1[C:2]2[N:3]([C:7]([CH:11]=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C=1C=2N(C=CN1)C=CC2
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 240 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined fractions dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The organic residue was purified (SGC using DCM:MeOH:NH4OH eluant in 96:3:1 ratio)
|
Type
|
CUSTOM
|
Details
|
Recovered
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in water (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 60° C. for 120 h
|
Duration
|
120 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The product was purified (SGC using DCM:MeOH:NH4OH eluant in 95:4:1 ratio)
|
Reaction Time |
240 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=2N(C=CN1)C(=CC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |